Stereochemical Selectivity in Antennal Response: (4E,6Z)-isomer vs. Other Geometric Isomers
In electroantennogram (EAG) assays using male S. masinissa antennae, the (4E,6Z)-isomer of 4,6-hexadecadien-1-ol produced the strongest response when compared against the full set of four synthesized geometric isomers [1]. This demonstrates that the specific (E,Z) configuration is not merely a structural feature but a primary determinant of biological recognition at the olfactory receptor level, directly impacting the compound's utility as a detection tool [1].
| Evidence Dimension | Electroantennogram (EAG) Response Amplitude |
|---|---|
| Target Compound Data | (4E,6Z)-4,6-hexadecadien-1-ol: Strongest response |
| Comparator Or Baseline | (4E,6E)-isomer; (4Z,6E)-isomer; (4Z,6Z)-isomer |
| Quantified Difference | Qualitatively superior; described as eliciting the 'strongest EAG responses' among the four isomers |
| Conditions | Laboratory EAG using male Stathmopoda masinissa antennae; synthetic isomers of 4,6-hexadecadien-1-ol |
Why This Matters
Procurement of the incorrect isomer will result in a compound with measurably reduced or absent biological activity, rendering it unsuitable for electrophysiological studies or for formulating effective field lures.
- [1] Naka, H., Vang, L. V., Inomata, S., Ando, T., Kimura, T., Honda, H., Tsuchida, K., & Sakurai, H. (2003). Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives. Journal of Chemical Ecology, 29(11), 2447-2459. View Source
